molecular formula C8H5ClF3NO2 B567736 Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate CAS No. 1246685-28-8

Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate

Cat. No. B567736
M. Wt: 239.578
InChI Key: NJEVEXBNCLQMAJ-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate” is a chemical compound with the CAS Number: 1246685-28-8 . It has a molecular weight of 239.58 . The IUPAC name for this compound is methyl 2-chloro-5-(trifluoromethyl)isonicotinate .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as “Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate”, is a key structural motif in active agrochemical and pharmaceutical ingredients . One method of synthesis involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5ClF3NO2/c1-15-7(14)4-2-6(9)13-3-5(4)8(10,11)12/h2-3H,1H3 .


Chemical Reactions Analysis

Trifluoromethylpyridines are used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

This compound is stored at a temperature between 2-8°C in an inert atmosphere . Its physical form can be liquid, solid, semi-solid, or lump . The density of this compound is 1.491 g/mL at 25 °C .

Scientific Research Applications

  • Preparation of Isomeric Halopyridinecarboxylic Acids : This compound is utilized in the preparation of halopyridinecarboxylic acids. It is noteworthy that while preparing 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid from Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate is straightforward, other isomers require alternative starting materials due to logistical complexities in functionalization (Cottet & Schlosser, 2004).

  • Synthesis of Trifluoromethyl-substituted Aminopyrroles : It acts as a building block in the synthesis of trifluoromethyl-substituted aminopyrroles, important for the development of various organic compounds. This process involves a ring expansion strategy based on the 2H-azirine framework (Khlebnikov et al., 2018).

  • Synthesis of N-Alkyl-4-chloro-2-pyridine Carboxamide : This compound is a precursor in synthesizing N-alkyl-4-chloro-2-pyridine carboxamides. These compounds are confirmed via various spectroscopic methods and have potential applications in pharmaceuticals (Pan Qing-cai, 2011).

  • Metalations and Functionalizations of Chloro-, Bromo-, and Iodo(trifluoromethyl)pyridines : The compound serves as a starting point for various functionalizations, demonstrating the regioexhaustive functionalization concept. It is transformed into various carboxylic acids, highlighting its versatility in organic synthesis (Cottet et al., 2004).

  • Synthesis of Pyrano[4,3-b]pyrans : It is used in the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives, key compounds for synthesizing fluorinated fused heterocyclic compounds (Wang et al., 2012).

  • Synthesis of Palladium-catalyzed Alkoxycarbonylation of Chloropyridines : The compound is used in the palladium-catalyzed mono- or dicarbonylation processes, demonstrating its role in creating complex organic molecules (Crettaz et al., 2001).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H302-H315-H320-H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethylpyridines have been used in the development of many agrochemical and pharmaceutical compounds . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-2-6(9)13-3-5(4)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEVEXBNCLQMAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744332
Record name Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate

CAS RN

1246685-28-8
Record name Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Oxalyl chloride (0.5 ml) was added to a solution of 2-chloro-5-(trifluoromethyl)isonicotinic acid (CAS Reg. No. 505084-58-2, 68 mg) in DCM (5 ml). DMF (1 drop) was added and the resulting mixture was stirred overnight at room temperature. Methanol (5 ml) was added and the mixture was concentrated to dryness. The crude product was used in the next step without further purification.
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Citations

For This Compound
1
Citations
F Cottet, M Schlosser - European Journal of Organic Chemistry, 2004 - Wiley Online Library
As a further test of the concept of regioexhaustive functionalization, 2‐chloro‐6‐(trifluoromethyl)pyridine, 2‐chloro‐5‐(trifluoromethyl)pyridine and 3‐chloro‐4‐(trifluoromethyl)pyridine …

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